N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide
Description
N-[(2-Methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide is a synthetic amide derivative characterized by two distinct structural motifs: a methoxy-substituted adamantane group and a 4-(trifluoromethyl)phenylpropanamide chain. The adamantane moiety confers high lipophilicity and metabolic stability, while the trifluoromethylphenyl group enhances electronic properties and binding affinity to hydrophobic targets, such as enzymes or receptors. This compound’s design likely aims to optimize pharmacokinetic and pharmacodynamic profiles, leveraging adamantane’s rigidity and the trifluoromethyl group’s electron-withdrawing effects .
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3NO2/c1-28-21(18-9-15-8-16(11-18)12-19(21)10-15)13-26-20(27)7-4-14-2-5-17(6-3-14)22(23,24)25/h2-3,5-6,15-16,18-19H,4,7-13H2,1H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTIEQWRCLQETN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)CCC4=CC=C(C=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide typically involves multiple steps:
Formation of the Adamantane Core: The adamantane core is synthesized through a series of cyclization reactions starting from simple hydrocarbons.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide and a base like sodium hydride.
Attachment of the Trifluoromethyl-Substituted Phenyl Group: This step involves a Friedel-Crafts alkylation reaction using trifluoromethylbenzene and an appropriate catalyst.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through an amidation reaction using propanoic acid derivatives and coupling agents like N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques are often employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide under basic conditions.
Major Products
Oxidation: Hydroxylated derivatives of the original compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a systematic comparison of the target compound with analogous molecules, focusing on structural features, physicochemical properties, and functional outcomes.
Structural Analogues with Adamantane Moieties
- Compound from : N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-oxoacetamide Key Differences: Replaces the methoxyadamantane group with an unsubstituted adamantane linked to an indole ring. Functional Impact: The indole-adamantane hybrid may target serotonin receptors or kinases, whereas the target compound’s trifluoromethylphenylpropanamide chain suggests selectivity for hydrophobic binding pockets (e.g., lipid-modifying enzymes) .
Analogues with Trifluoromethylphenyl Groups
Compound 36 () : N'-(3-(Trifluoromethyl)phenyl)guanidine derivative
- Key Differences : Lacks the adamantane group but retains the trifluoromethylphenyl motif. The guanidine group introduces strong basicity, contrasting with the neutral propanamide linker in the target compound.
- Functional Impact : Compound 36 exhibits high affinity for the PCP binding site, but substitutions in the trifluoromethylphenyl group (e.g., halogens) alter binding efficiency. This highlights the target compound’s advantage in avoiding polar substituents that reduce affinity (e.g., methyl or trifluoromethyl at specific positions) .
- Functional Impact: The benzooxazinone may enhance solubility but reduce blood-brain barrier penetration compared to the adamantane group. The target compound’s methoxyadamantane likely improves CNS bioavailability .
Analogues with Bulky Hydrophobic Groups
- Compound from : 3-Ferrocenylmethoxy-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethylphenyl)propanamide
- Key Differences : Substitutes adamantane with a ferrocenylmethoxy group , introducing redox-active iron and planar aromaticity.
- Functional Impact : Ferrocene derivatives are explored for anticancer activity via redox cycling, whereas the target compound’s adamantane group prioritizes passive diffusion and metabolic resistance .
Physicochemical and Pharmacokinetic Comparisons
Functional Advantages of the Target Compound
- Enhanced Binding Affinity : The trifluoromethyl group’s electron-withdrawing effect stabilizes interactions with aromatic residues in hydrophobic pockets, outperforming analogues with methylthio or nitro groups (e.g., compound 49 in ) .
- Improved Pharmacokinetics : Adamantane’s rigidity reduces conformational flexibility, enhancing membrane permeability and half-life compared to ferrocene or indole-containing derivatives .
- Reduced Toxicity Risk : Unlike ferrocene derivatives, which may generate reactive oxygen species, the target compound’s adamantane and propanamide groups are metabolically inert .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[(2-methoxyadamantan-2-yl)methyl]-3-[4-(trifluoromethyl)phenyl]propanamide in academic settings?
- Methodological Answer : Multi-step organic synthesis is typically employed, involving:
- Step 1 : Coupling of the adamantane moiety (e.g., 2-methoxyadamantane derivatives) with a propanamide backbone. Protecting groups may be used to prevent side reactions during functionalization .
- Step 2 : Introduction of the 4-(trifluoromethyl)phenyl group via nucleophilic substitution or amidation reactions. Solvents like dichloromethane or dimethylformamide (DMF) are common, with catalysts such as tetrabutylammonium bromide improving yields .
- Purification : Chromatography (e.g., silica gel) or recrystallization ensures high purity. Yields can vary (45–84%) depending on reaction optimization (temperature, solvent polarity) .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regiochemistry (e.g., adamantane methoxy group at C2) and trifluoromethylphenyl integration. For example, δ ~7.6 ppm (aromatic protons) and δ ~3.2 ppm (methoxy protons) are typical .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 531 [M-H]- observed in analogs) .
- HPLC : Monitors reaction progress and purity (>95% is standard for biological assays) .
Advanced Research Questions
Q. How can researchers optimize synthetic yields for adamantane-containing propanamide derivatives?
- Methodological Answer :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates for amide bond formation, while dichloromethane aids in intermediate isolation .
- Catalyst Use : Tetrabutylammonium bromide or DMAP improves coupling efficiency in multi-step reactions .
- Temperature Control : Lower temperatures (-40°C to 0°C) minimize side reactions during sensitive steps (e.g., trifluoromethyl group introduction) .
- Case Study : Derivatives with cyclopropylmethoxy groups achieved 72–84% yields under optimized conditions .
Q. What strategies address contradictions in biological activity data across studies of similar propanamide derivatives?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Compare substituent effects. For example, replacing nitro groups with cyano moieties in analogs (e.g., bicalutamide derivatives) alters androgen receptor binding affinity .
- Assay Standardization : Discrepancies in IC50 values may arise from varying cell lines (e.g., HEK293 vs. CHO) or buffer conditions. Replicate assays under controlled pH and temperature .
- Computational Modeling : Molecular docking predicts interactions (e.g., trifluoromethyl groups enhancing hydrophobic binding to ion channels) .
Q. How does the adamantane moiety influence the compound’s physicochemical properties and bioactivity?
- Methodological Answer :
- Lipophilicity : Adamantane’s rigid, hydrophobic structure increases logP, enhancing blood-brain barrier penetration but reducing aqueous solubility .
- Metabolic Stability : Methoxyadamantane derivatives resist oxidative degradation compared to non-substituted analogs, as seen in pharmacokinetic studies of related compounds .
- Bioactivity : The adamantane group may stabilize receptor-ligand interactions via van der Waals forces, as observed in TRPV1 antagonists with similar bicyclic frameworks .
Q. What experimental designs are recommended to study interactions with biological targets like ion channels?
- Methodological Answer :
- In Vitro Assays : Patch-clamp electrophysiology quantifies ion channel modulation (e.g., TRPV1 inhibition) .
- Binding Studies : Radiolabeled analogs (e.g., 3H-labeled propanamides) determine dissociation constants (Kd) using scintillation counting .
- Mutagenesis : Introduce point mutations in target receptors (e.g., cysteine substitutions) to identify binding residues via covalent trapping .
Data Contradiction Analysis
Q. How should researchers interpret conflicting data on enzymatic inhibition potency?
- Methodological Answer :
- Source Identification : Compare assay conditions (e.g., substrate concentration, enzyme isoforms). For example, CYP3A4 vs. CYP2D6 metabolism profiles vary significantly with trifluoromethyl substituents .
- Meta-Analysis : Pool data from multiple studies (e.g., IC50 ranges for similar compounds: 0.5–5 µM) to identify outliers and consensus mechanisms .
- Orthogonal Validation : Confirm activity using alternative methods (e.g., SPR vs. fluorescence polarization) to rule out assay-specific artifacts .
Methodological Tables (Text-Based)
Table 1 : Comparative Yields and Conditions for Propanamide Derivatives
| Compound Type | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Adamantane-propanamide | DCM | TBAB | 68–84 | |
| Trifluoromethylphenyl analogs | DMF | DMAP | 45–79 |
Table 2 : Key NMR Peaks for Structural Confirmation
| Functional Group | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | Reference |
|---|---|---|---|
| Adamantane methoxy | 3.2 (s) | 52.1 | |
| 4-(Trifluoromethyl)phenyl | 7.6–7.8 (m) | 125–130 (q, J=34 Hz) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
